molecular formula C21H23N3O3S B4983389 N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B4983389
M. Wt: 397.5 g/mol
InChI Key: JHDIOWVNTFKWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, commonly known as COP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. COP is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of COP is not fully understood. However, studies have suggested that COP may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. COP has also been shown to interact with proteins and nucleic acids, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
COP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that COP can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that COP can reduce inflammation and alleviate pain in animal models of arthritis. However, the effects of COP on human health have not been fully investigated.

Advantages and Limitations for Lab Experiments

COP has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits strong fluorescence properties, making it a useful tool for the detection of proteins and nucleic acids. However, COP also has some limitations. It is relatively unstable in aqueous solutions, and its biological activities may be affected by factors such as pH and temperature.

Future Directions

There are several future directions for COP research. One direction is to investigate the potential applications of COP in drug discovery and development. Another direction is to explore the use of COP as a fluorescent probe for the detection of biomolecules in living cells. Additionally, further studies are needed to fully understand the mechanism of action of COP and its effects on human health.

Synthesis Methods

COP can be synthesized using various methods, including the reaction of N-cyclohexyl-N-(3-chloromethyl)benzenesulfonamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction produces COP as a white crystalline solid with a yield of up to 80%.

Scientific Research Applications

COP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, COP has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. In biochemistry, COP has been used as a fluorescent probe for the detection of proteins and nucleic acids. In material science, COP has been used as a building block for the synthesis of metal-organic frameworks.

Properties

IUPAC Name

N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-28(26,19-14-8-3-9-15-19)24(18-12-6-2-7-13-18)16-20-22-21(23-27-20)17-10-4-1-5-11-17/h1,3-5,8-11,14-15,18H,2,6-7,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDIOWVNTFKWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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